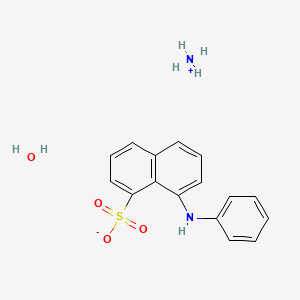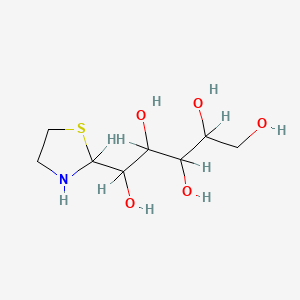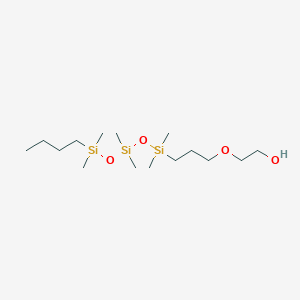![molecular formula C7H11N3O2 B1654023 2-(Azidomethyl)-5,8-dioxaspiro[3.4]octane CAS No. 2095410-81-2](/img/structure/B1654023.png)
2-(Azidomethyl)-5,8-dioxaspiro[3.4]octane
Overview
Description
2-(Azidomethyl)-5,8-dioxaspiro[3.4]octane, also known as ADOS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ADOS is a spiroacetal-based molecule that contains an azide functional group, which makes it a versatile compound for the synthesis of other compounds.
Mechanism Of Action
2-(Azidomethyl)-5,8-dioxaspiro[3.4]octane is a reactive molecule that can undergo various chemical reactions, such as nucleophilic substitution, cycloaddition, and click chemistry. The azide functional group in 2-(Azidomethyl)-5,8-dioxaspiro[3.4]octane can react with various other functional groups, such as alkynes and alkenes, to form triazole compounds, which have potential applications in drug discovery. In addition, 2-(Azidomethyl)-5,8-dioxaspiro[3.4]octane can be used as a chemical probe to study the mechanism of action of various proteins and enzymes, such as proteases and kinases.
Biochemical and Physiological Effects
2-(Azidomethyl)-5,8-dioxaspiro[3.4]octane has been shown to have minimal biochemical and physiological effects, making it a safe compound to use in various scientific research applications. However, studies have shown that 2-(Azidomethyl)-5,8-dioxaspiro[3.4]octane can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Advantages And Limitations For Lab Experiments
2-(Azidomethyl)-5,8-dioxaspiro[3.4]octane has several advantages for lab experiments, including its ease of synthesis, high yield, and versatility. 2-(Azidomethyl)-5,8-dioxaspiro[3.4]octane can be used as a building block for the synthesis of various compounds, making it a valuable tool for drug discovery and material science research. However, 2-(Azidomethyl)-5,8-dioxaspiro[3.4]octane has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for 2-(Azidomethyl)-5,8-dioxaspiro[3.4]octane research, including the synthesis of new compounds using 2-(Azidomethyl)-5,8-dioxaspiro[3.4]octane as a building block, the development of new material science applications, and the study of the mechanism of action of various proteins and enzymes using 2-(Azidomethyl)-5,8-dioxaspiro[3.4]octane as a chemical probe. In addition, 2-(Azidomethyl)-5,8-dioxaspiro[3.4]octane has potential applications in cancer therapy, and further research is needed to explore its efficacy and safety in this field.
Conclusion
In conclusion, 2-(Azidomethyl)-5,8-dioxaspiro[3.4]octane is a versatile compound that has potential applications in various scientific research fields, including organic synthesis, material science, and biomedical research. 2-(Azidomethyl)-5,8-dioxaspiro[3.4]octane can be synthesized using various methods, and its unique properties make it a valuable tool for drug discovery and material science research. Further research is needed to explore the full potential of 2-(Azidomethyl)-5,8-dioxaspiro[3.4]octane in various fields and to develop new compounds and applications using 2-(Azidomethyl)-5,8-dioxaspiro[3.4]octane as a building block.
Scientific Research Applications
2-(Azidomethyl)-5,8-dioxaspiro[3.4]octane has been used in various scientific research applications, including organic synthesis, material science, and biomedical research. In organic synthesis, 2-(Azidomethyl)-5,8-dioxaspiro[3.4]octane is used as a building block for the synthesis of other compounds, such as spiroacetals, which have potential applications in drug discovery. In material science, 2-(Azidomethyl)-5,8-dioxaspiro[3.4]octane is used as a precursor for the synthesis of polymer materials with unique properties, such as biocompatibility and biodegradability. In biomedical research, 2-(Azidomethyl)-5,8-dioxaspiro[3.4]octane is used as a chemical probe to study the mechanism of action of various proteins and enzymes.
properties
IUPAC Name |
2-(azidomethyl)-5,8-dioxaspiro[3.4]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c8-10-9-5-6-3-7(4-6)11-1-2-12-7/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMWPIIDPWLQJMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(O1)CC(C2)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801261934 | |
| Record name | 5,8-Dioxaspiro[3.4]octane, 2-(azidomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801261934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Azidomethyl)-5,8-dioxaspiro[3.4]octane | |
CAS RN |
2095410-81-2 | |
| Record name | 5,8-Dioxaspiro[3.4]octane, 2-(azidomethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2095410-81-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,8-Dioxaspiro[3.4]octane, 2-(azidomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801261934 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![{2-Oxabicyclo[2.1.1]hexan-1-yl}methanesulfonyl chloride](/img/structure/B1653944.png)




![1H-Azepine, 1-[2-(4-chlorophenoxy)ethyl]hexahydro-](/img/structure/B1653951.png)

![4-(6-Bromo-[1,8]naphthyridin-2-yl)piperidine](/img/structure/B1653955.png)




